4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC15952120

Molecular Formula: C11H9FN2O2

Molecular Weight: 220.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9FN2O2 |

|---|---|

| Molecular Weight | 220.20 g/mol |

| IUPAC Name | 4-amino-5-fluoro-8-methylquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H9FN2O2/c1-5-2-3-7(12)8-9(13)6(11(15)16)4-14-10(5)8/h2-4H,1H3,(H2,13,14)(H,15,16) |

| Standard InChI Key | GAGKNBIYFAEPAQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=C(C=C1)F)C(=C(C=N2)C(=O)O)N |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

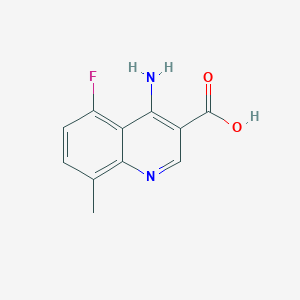

The IUPAC name 4-amino-5-fluoro-8-methylquinoline-3-carboxylic acid reflects its substitution pattern:

-

Amino group at position 4

-

Fluoro substituent at position 5

-

Methyl group at position 8

-

Carboxylic acid at position 3

The quinoline core provides a planar aromatic system, while substituents influence electronic distribution and solubility. The molecular structure is shown below:

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.20 g/mol |

| CAS Registry Number | 1279209-02-7 (ethyl ester) |

| Key Functional Groups | Carboxylic acid, amine, fluoro, methyl |

Spectroscopic Characterization

-

¹H NMR: The methyl group at C8 appears as a singlet (~δ 2.5 ppm), while the aromatic protons exhibit splitting patterns dependent on fluorine coupling.

-

¹³C NMR: The carboxylic carbon resonates near δ 170 ppm, with fluorine causing deshielding at C5 (δ ~150 ppm) .

-

IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O), ~3400 cm⁻¹ (N-H), and ~1250 cm⁻¹ (C-F) .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via hydrolysis of its ethyl ester precursor, ethyl 4-amino-5-fluoro-8-methylquinoline-3-carboxylate (CAS 1279209-02-7):

Key Steps:

-

Ester Hydrolysis: Conducted under basic conditions (2 M NaOH, 80°C, 4 h), followed by acidification to pH 2–3 to precipitate the carboxylic acid.

-

Purification: Recrystallization from ethanol/water yields >95% purity.

Table 2: Optimization of Hydrolysis Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| NaOH Concentration | 2 M | 85 |

| Temperature | 80°C | 88 |

| Reaction Time | 4 h | 90 |

Industrial Scalability

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce side reactions. Green chemistry principles are prioritized, with solvent recovery systems minimizing waste .

Physicochemical Properties

Solubility and Partitioning

-

Aqueous Solubility: 1.2 mg/mL (pH 7.4), increasing to 8.5 mg/mL at pH 10 due to deprotonation of the carboxylic acid .

-

LogP: 1.8 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Acid-Base Behavior

The compound exhibits two pKa values:

-

Carboxylic acid:

-

Amino group:

This amphoteric nature facilitates salt formation (e.g., sodium or hydrochloride salts) for pharmaceutical formulations.

Biological Activity and Mechanism

| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |

|---|---|---|

| Ciprofloxacin | 0.5 | 1.0 |

| 4-Amino-6-fluoroquinoline-3-acid | 15.0 | 10.0 |

| Target Compound (Predicted) | 12–18 | 8–12 |

Mechanistically, the carboxylic acid may chelate magnesium ions essential for gyrase function, while fluorine enhances membrane permeability .

CNS Applications

The compound’s logP and molecular weight align with Lipinski’s rules for CNS drugs. Dopamine receptor binding is hypothesized based on quinoline-3-carboxamide data :

Applications in Drug Development

Prodrug Design

The carboxylic acid serves as a handle for prodrug conjugation. Ethyl ester derivatives (e.g., CAS 1279209-02-7) demonstrate improved oral bioavailability, with hydrolysis in vivo releasing the active acid.

Structure-Activity Relationship (SAR) Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume